molecular formula C30H28O7 B1213993 Benastatin A CAS No. 138968-85-1

Benastatin A

Cat. No.: B1213993
CAS No.: 138968-85-1
M. Wt: 500.5 g/mol
InChI Key: LKGKHTANQJZVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benastatin A is primarily obtained through fermentation of the Streptomyces species MI384-DF12. The biosynthesis involves the condensation of two methionine units and fourteen acetate units . The fermentation process typically includes culturing the bacterium in a nutrient-rich medium, followed by extraction and purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium is cultured in bioreactors with controlled conditions to optimize yield. The fermentation broth is then subjected to extraction and purification steps, including high-performance liquid chromatography, to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Benastatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its multiple hydroxyl groups and the benzo[a]naphthacene skeleton.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinone derivatives.

    Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups in this compound to hydroxyl groups.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benastatin A has a wide range of scientific research applications:

Mechanism of Action

Benastatin A exerts its effects primarily by inhibiting glutathione S-transferase. This enzyme plays a key role in detoxifying harmful compounds by conjugating them with glutathione. By inhibiting this enzyme, this compound disrupts the detoxification process, leading to the accumulation of toxic compounds within cells . This mechanism is particularly effective in inducing apoptosis in cancer cells, making this compound a potential anticancer agent .

Biological Activity

Benastatin A is a naturally occurring compound derived from the actinobacterium Streptomyces sp. MI384-DF12. This compound has garnered attention due to its diverse biological activities, particularly its inhibitory effects on various enzymes and microorganisms. This article reviews the biological activity of this compound, detailing its mechanisms, efficacy against pathogens, and potential therapeutic applications.

This compound belongs to a class of compounds known as anthrabenzoxocinones. Its chemical structure allows it to interact with biological targets effectively, primarily through enzyme inhibition. The compound has demonstrated significant inhibitory activity against glutathione S-transferases (GSTs), which are crucial for detoxifying harmful compounds in cells.

Biological Activities

  • Inhibition of Glutathione S-transferase (GST)
    • This compound has been shown to inhibit human pi class GST (GST pi), which is involved in the metabolism of xenobiotics and endogenous compounds. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents by preventing detoxification processes .
  • Antimicrobial Activity
    • The compound exhibits antimicrobial properties against various bacterial strains. Specifically, studies indicate that this compound has a minimum inhibitory concentration (MIC) against Micrococcus luteus at 31.3 μM, demonstrating its potential as an antibiotic .
  • Immunomodulatory Effects
    • Research indicates that this compound stimulates murine lymphocyte blastogenesis in vitro, suggesting a role in enhancing immune responses . This property may have implications for its use in immunotherapy or as an adjuvant in vaccine formulations.

Table 1: Summary of Biological Activities of this compound

Biological ActivityTarget/EffectReference
GST InhibitionHuman pi class GST
AntimicrobialMicrococcus luteus
ImmunomodulationMurine lymphocyte blastogenesis

Detailed Research Findings

A study published in 2024 highlighted the biosynthetic pathway of this compound, indicating that its production involves complex enzymatic processes within Streptomyces species. The research utilized isotopic labeling techniques to trace the biosynthesis, confirming the polyketide origin of this compound .

Another significant finding comes from a comparative analysis of benastatins, where this compound was found to be less potent than its derivatives but still exhibited notable biological activity across different assays .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : The inhibition of GST pi suggests that this compound could enhance the efficacy of existing chemotherapeutic agents by preventing drug resistance mechanisms.
  • Antibiotic Development : Its antimicrobial properties indicate potential use as a lead compound for developing new antibiotics, especially against resistant bacterial strains.
  • Immunotherapy : The compound's ability to stimulate immune cell proliferation could be explored further for applications in vaccine development or immunomodulation therapies.

Properties

IUPAC Name

1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h8-13,31-34H,4-7H2,1-3H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGKHTANQJZVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160848
Record name Benastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138968-85-1
Record name Benastatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benastatin A
Reactant of Route 2
Benastatin A
Reactant of Route 3
Benastatin A
Reactant of Route 4
Benastatin A
Reactant of Route 5
Benastatin A
Reactant of Route 6
Benastatin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.